molecular formula C11H14N2O4 B2977751 (2-Morpholino-5-nitrophenyl)methanol CAS No. 300665-25-2

(2-Morpholino-5-nitrophenyl)methanol

Cat. No.: B2977751
CAS No.: 300665-25-2
M. Wt: 238.243
InChI Key: MDWRAXFULYTOCK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Morpholino-5-nitrophenyl)methanol typically involves the reaction of 2-nitrobenzaldehyde with morpholine under specific conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

(2-Morpholino-5-nitrophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium dithionite.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a directing group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst (Pd/C) or sodium dithionite (Na2S2O4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products Formed

    Oxidation: Formation of 2-morpholino-5-nitrobenzaldehyde or 2-morpholino-5-nitrobenzoic acid.

    Reduction: Formation of 2-morpholino-5-aminophenylmethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(2-Morpholino-5-nitrophenyl)methanol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Morpholino-5-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with active sites of enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • (2-Morpholino-4-nitrophenyl)methanol
  • (2-Morpholino-3-nitrophenyl)methanol
  • (2-Morpholino-6-nitrophenyl)methanol

Uniqueness

(2-Morpholino-5-nitrophenyl)methanol is unique due to the specific positioning of the nitro and morpholine groups on the phenyl ring, which influences its chemical reactivity and biological activity. This positional arrangement can result in different interaction patterns with molecular targets compared to its isomers .

Properties

IUPAC Name

(2-morpholin-4-yl-5-nitrophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-8-9-7-10(13(15)16)1-2-11(9)12-3-5-17-6-4-12/h1-2,7,14H,3-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWRAXFULYTOCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled (0° C.) solution of 2-morpholin-4-yl-5-nitro-benzaldehyde (0.8 g, 3.39 mmol) in MeOH (5 mL) is added NaBH4 (0.125 g, 3.39 mmol) and the reaction mixture is stirred at room temperature for 3 hours. After quenching the reaction with water, the solvent is removed in vacuo and the residue dissolved in ethyl acetate and washed with brine. The organic layer is dried over MgSO4, filtered and concentrated to afford the title compound (870 mg), which is used in the next step without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.125 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Fluoro-5-nitrobenzyl alcohol (1 g, 5.84 mmol) and morpholine (1.03 mL, 11.68 mmol) were heated at 115° C. for 1 h. The reaction mixture was then diluted with 40 mL of THF and washed with a saturated aqueous solution of Na2CO3 and then with brine. The organic layer was dried over MgSO4, filtered and evaporated to yield expected compound as yellow oil (1.38 g, 99% yield). MALDI-TOF: m/z 239.2 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Yield
99%

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